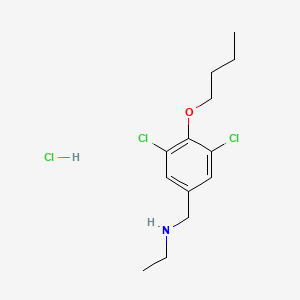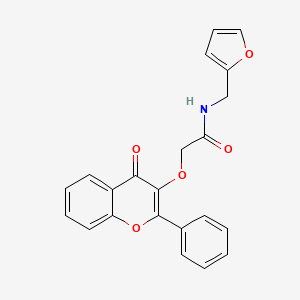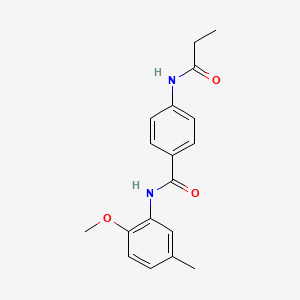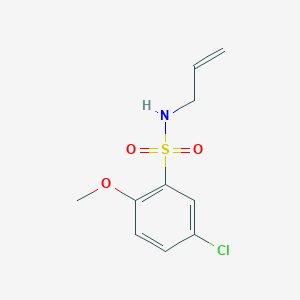![molecular formula C17H26N2O4S B4236914 N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B4236914.png)
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide
描述
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptylamino group, a sulfonyl group, and an ethoxyphenyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethoxylation of a phenyl compound to form 2-ethoxyphenyl.
Introduction of the Sulfonyl Group: The next step is the sulfonylation of the ethoxyphenyl intermediate using a sulfonyl chloride reagent under basic conditions.
Cycloheptylamino Group Addition: The cycloheptylamino group is introduced through a nucleophilic substitution reaction, where cycloheptylamine reacts with the sulfonylated intermediate.
Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reductive desulfonylation can be achieved using reducing agents like sodium amalgam or tin hydrides, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium amalgam (Na(Hg)) and tributyltin hydride (Bu₃SnH) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cycloheptylamino group may enhance the compound’s binding affinity to its targets, while the ethoxyphenyl group contributes to its overall stability and solubility. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth.
相似化合物的比较
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide can be compared with other sulfonamide derivatives and acetamide compounds:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonyl group but differ in their overall structure and biological activity.
Acetamide Compounds: Acetaminophen (paracetamol) is a well-known acetamide compound with analgesic and antipyretic properties, but it lacks the sulfonyl and cycloheptylamino groups.
List of Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Acetaminophen
- N-(2-ethoxyphenyl)acetamide
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-17-11-10-15(12-16(17)18-13(2)20)24(21,22)19-14-8-6-4-5-7-9-14/h10-12,14,19H,3-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYSNECZTQORQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-hydroxyethyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4236853.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4236860.png)

![N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4236870.png)
![N-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxo-2-phenylbutanenitrile](/img/structure/B4236885.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4236891.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)

![5-(4-Fluorophenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B4236903.png)


